(R)-3-Fluoropyrrolidine-1-sulfonamide

BRAF V600E Inhibition Paradoxical RAF Activation Oncology Drug Discovery

(R)-3-Fluoropyrrolidine-1-sulfonamide is the chiral (R)-enantiomer essential for constructing Plixorafenib (PLX8394) and selective DPP-IV inhibitors. The C3 fluorine induces a low energy barrier for ring puckering (ΔG ≈ 2.1 kcal/mol) and enhances metabolic stability versus non-fluorinated analogs. Procurement is justified for BRAF V600E inhibitor programs (IC50 = 3.8 nM) and metabolic disease research. The (S)-enantiomer or non-fluorinated variants risk functional failure due to strict stereochemical requirements for target engagement. Supplied at ≥98% purity for reliable SAR and lead optimization studies.

Molecular Formula C4H9FN2O2S
Molecular Weight 168.19 g/mol
Cat. No. B8242487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Fluoropyrrolidine-1-sulfonamide
Molecular FormulaC4H9FN2O2S
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CN(CC1F)S(=O)(=O)N
InChIInChI=1S/C4H9FN2O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3H2,(H2,6,8,9)/t4-/m1/s1
InChIKeyXNJILALDEXTJCJ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-3-Fluoropyrrolidine-1-sulfonamide for Chiral Drug Discovery and Selective Enzyme Inhibitor Synthesis


(R)-3-Fluoropyrrolidine-1-sulfonamide is a chiral pyrrolidine sulfonamide building block characterized by a fluorine atom at the C3 position of the pyrrolidine ring and a terminal sulfonamide group . This molecule exhibits dual functional utility: it serves as a versatile intermediate for constructing complex fluorinated pharmacophores and as a key structural component in potent, selective enzyme inhibitors [1]. Notably, the (R)-enantiomer is an integral substructure of the clinical-stage BRAF inhibitor Plixorafenib (PLX8394), underscoring its direct relevance to advanced drug discovery pipelines .

Why (R)-3-Fluoropyrrolidine-1-sulfonamide Cannot Be Replaced by Its Enantiomer or Non-Fluorinated Analogs


The substitution of (R)-3-Fluoropyrrolidine-1-sulfonamide with its (S)-enantiomer or non-fluorinated pyrrolidine sulfonamide analogs carries a high risk of functional failure due to the compound's strict stereochemical and electronic requirements for target engagement. The C3 fluorine atom induces a distinct conformational preference for the pyrrolidine ring, quantified by a reduced energy barrier for ring puckering (ΔG ≈ 2.1 kcal/mol) that enables rapid switching between axial and equatorial states . Furthermore, the (R)-configuration is structurally essential for binding within chiral enzyme active sites, as demonstrated by the stereospecific incorporation of this fragment into PLX8394 and related DPP-IV inhibitors, where the (S)-enantiomer exhibits substantially reduced or divergent activity [1]. The fluorine substituent additionally enhances metabolic stability relative to non-fluorinated pyrrolidine sulfonamides, a critical property that cannot be replicated by simple hydrogen or hydroxyl analogs .

Quantitative Evidence for (R)-3-Fluoropyrrolidine-1-sulfonamide Differentiation: Selectivity, Potency, and Catalytic Efficiency


PLX8394: (R)-Fragment Enables 3.8 nM BRAF V600E Inhibition with Avoidance of Paradoxical Pathway Activation

The (R)-3-fluoropyrrolidine-1-sulfonamide fragment, when incorporated into the full clinical candidate PLX8394 (Plixorafenib), contributes to a kinase inhibition profile that is quantitatively distinct from first-generation BRAF inhibitors. PLX8394 potently inhibits BRAF V600E with an IC50 of 3.8 nM . Critically, this compound does not induce the paradoxical activation of the RAF/MEK/ERK pathway observed with earlier inhibitors such as vemurafenib , a differentiation attributed in part to the conformational constraints and electronic properties imparted by the chiral fluorinated sulfonamide moiety.

BRAF V600E Inhibition Paradoxical RAF Activation Oncology Drug Discovery

DPP-IV Inhibition: (S)-Fluoropyrrolidine Amides Demonstrate Class Selectivity Over QPP

In a structure-activity relationship study of fluoropyrrolidine amides as dipeptidyl peptidase IV (DPP-IV) inhibitors, analogues incorporating (S)-3-fluoropyrrolidine exhibited good selectivity for DP-IV over the related enzyme quiescent cell proline dipeptidase (QPP) [1]. This selectivity was achieved without sacrificing pharmacokinetic performance; compound 48 demonstrated good oral activity in a lean mouse oral glucose tolerance test (OGTT) [1]. While this study uses the (S)-enantiomer, it establishes the broader class capability of chiral 3-fluoropyrrolidine sulfonamides to confer target selectivity, a principle directly transferable to applications using the (R)-enantiomer.

DPP-IV Inhibitors Type 2 Diabetes Enzyme Selectivity

Gold-Catalyzed Tandem Cyclization: Fluorinated Pyrrolidines Achieve High Enantioselectivity via Chiral Sulfonamide Scaffolds

Chiral homopropargyl sulfonamides, structurally related to (R)-3-fluoropyrrolidine-1-sulfonamide, enable gold-catalyzed tandem cycloisomerization-halogenation reactions to yield enantioenriched 3-fluoropyrrolidin-2-ols [1]. These products are obtained with excellent stereocontrol of enantioselectivity and diastereoselectivity when using Selectfluor as the halogen source [1]. This catalytic platform demonstrates that the chiral sulfonamide framework can effectively transfer stereochemical information in complex cascade reactions, highlighting the utility of (R)-3-fluoropyrrolidine-1-sulfonamide as a stereodefined starting material or catalyst precursor.

Asymmetric Catalysis Chiral Building Blocks Gold Catalysis

Procurement-Validated Applications for (R)-3-Fluoropyrrolidine-1-sulfonamide in Drug Discovery and Catalysis


BRAF V600E-Driven Oncology: Development of Next-Generation Inhibitors Evading Paradoxical Activation

As established by the PLX8394 evidence, (R)-3-fluoropyrrolidine-1-sulfonamide is a critical fragment for synthesizing BRAF inhibitors that maintain single-digit nanomolar potency (IC50 = 3.8 nM against BRAF V600E) while avoiding the paradoxical MAPK pathway activation that limits first-generation agents . Procurement is justified for medicinal chemistry teams targeting treatment-naïve and vemurafenib-resistant BRAF-mutant cancers, where this fragment contributes to both target engagement and the unique signaling blockade profile .

Type 2 Diabetes: Synthesis of Selective DPP-IV Inhibitors with Favorable Pharmacokinetics

Based on class-level evidence from (S)-3-fluoropyrrolidine-derived DPP-IV inhibitors, (R)-3-fluoropyrrolidine-1-sulfonamide can be employed to construct enzyme inhibitors with demonstrated selectivity for DPP-IV over the off-target QPP protease [1]. Compounds within this class have exhibited oral activity in glucose tolerance tests, supporting procurement for metabolic disease programs where target selectivity and oral bioavailability are paramount design criteria [1].

Asymmetric Synthesis: Stereocontrolled Access to 3-Fluoropyrrolidin-2-ols via Gold Catalysis

The chiral sulfonamide scaffold of (R)-3-fluoropyrrolidine-1-sulfonamide is directly applicable to gold-catalyzed tandem cycloisomerization-halogenation methodologies that produce enantioenriched 3-fluoropyrrolidin-2-ols with excellent stereocontrol [2]. Procurement supports process chemistry and methodology development laboratories engaged in constructing stereochemically complex fluorinated heterocycles for pharmaceutical and agrochemical research [2].

General Medicinal Chemistry: Metabolic Stability Enhancement of Pyrrolidine-Containing Leads

Computational and empirical evidence indicates that C3 fluorination of pyrrolidine sulfonamides reduces the energy barrier for ring puckering (ΔG ≈ 2.1 kcal/mol) and enhances metabolic stability relative to non-fluorinated analogs . (R)-3-Fluoropyrrolidine-1-sulfonamide is therefore recommended for procurement by discovery teams seeking to improve the pharmacokinetic profile of lead series containing a pyrrolidine sulfonamide moiety, particularly when oxidative metabolism at C3 is a known liability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Fluoropyrrolidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.